Cas no 1805602-42-9 (Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate)

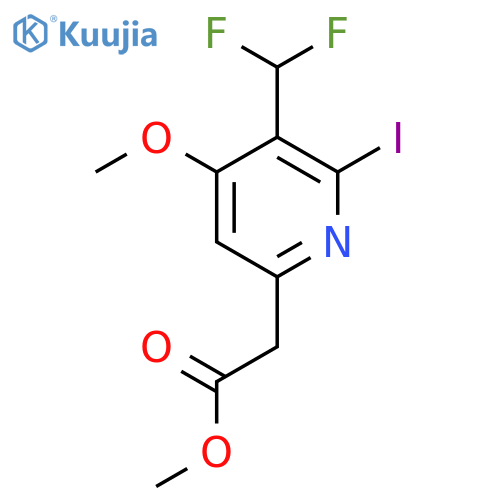

1805602-42-9 structure

商品名:Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate

CAS番号:1805602-42-9

MF:C10H10F2INO3

メガワット:357.0925822258

CID:4891192

Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate

-

- インチ: 1S/C10H10F2INO3/c1-16-6-3-5(4-7(15)17-2)14-10(13)8(6)9(11)12/h3,9H,4H2,1-2H3

- InChIKey: RXXJFZYGPFOGIB-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(F)F)C(=CC(CC(=O)OC)=N1)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 268

- トポロジー分子極性表面積: 48.4

- 疎水性パラメータ計算基準値(XlogP): 2

Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029025293-1g |

Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate |

1805602-42-9 | 95% | 1g |

$3,097.65 | 2022-04-01 | |

| Alichem | A029025293-250mg |

Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate |

1805602-42-9 | 95% | 250mg |

$1,029.00 | 2022-04-01 | |

| Alichem | A029025293-500mg |

Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate |

1805602-42-9 | 95% | 500mg |

$1,600.75 | 2022-04-01 |

Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

1805602-42-9 (Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate) 関連製品

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬